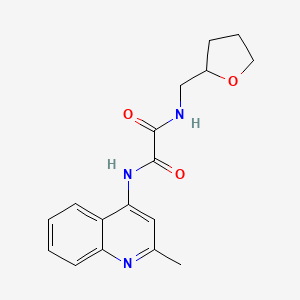

N1-(2-methylquinolin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-(2-methylquinolin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide” is a chemical compound with the molecular formula C17H19N3O3 and a molecular weight of 313.357. It belongs to the class of compounds known as quinolines, which are aromatic compounds containing a quinoline moiety, a structure made up of a benzene ring fused to a pyridine ring .

Scientific Research Applications

Blockade of Orexin Receptors and Sleep Modulation

Orexins, neuropeptides produced by the lateral hypothalamus, play a crucial role in wakefulness. The study by Dugovic et al. (2009) explores the impact of orexin receptor blockade on sleep, particularly focusing on the differential roles of orexin-1 and orexin-2 receptors. This research contributes to understanding the neurochemical pathways involved in sleep regulation, potentially informing the development of sleep aids or treatments for sleep disorders (Dugovic et al., 2009).

Tetrahydroquinolines in Chemical Synthesis

Muthukrishnan, Sridharan, and Menéndez (2019) review the advancements in the chemistry of tetrahydroquinolines, emphasizing their synthesis. Tetrahydroquinolines are key nitrogen heterocycles with broad pharmacological activity. This review underscores their significance in medicinal chemistry and the development of new synthetic methodologies (Muthukrishnan et al., 2019).

Oxidation of Tetrahydroisoquinolines

The study by Naoi et al. (1989) investigates the oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline by monoamine oxidase (MAO), a process relevant to the metabolism of catecholamines. Understanding the enzymatic pathways and interactions involving tetrahydroisoquinolines could have implications for neurological disease research and the development of neuroprotective strategies (Naoi et al., 1989).

Anticancer Agents

Fang et al. (2016) focus on synthesizing α-aminophosphonate derivatives containing a 2-oxoquinoline structure for potential anticancer applications. The study demonstrates the compounds' effectiveness against various cancer cell lines, highlighting the therapeutic potential of quinoline derivatives in oncology (Fang et al., 2016).

N-methylation of Quinolines

He et al. (2017) report on the N-methylation of quinolines using CO2 and H2, facilitated by Ru-triphos complexes. This study represents a significant step in the synthesis of methyl-tetrahydroquinolines, which are valuable in various chemical industries. The methodology offers a more sustainable and efficient approach to synthesizing N-methylated compounds (He et al., 2017).

properties

IUPAC Name |

N'-(2-methylquinolin-4-yl)-N-(oxolan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-11-9-15(13-6-2-3-7-14(13)19-11)20-17(22)16(21)18-10-12-5-4-8-23-12/h2-3,6-7,9,12H,4-5,8,10H2,1H3,(H,18,21)(H,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODXIAGDMODQHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3CCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2392434.png)

![3-((4-bromophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2392437.png)

![1-(4-methylbenzyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2392446.png)

![2-[(1S)-1-methylpropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B2392449.png)

![2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N~1~-(3-methylbenzyl)acetamide](/img/structure/B2392452.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(phenylthio)propan-1-one](/img/structure/B2392457.png)